N-(3-Pyridylmethyl)adriamycin is a synthetic derivative of adriamycin, a well-known anthracycline antibiotic used primarily in cancer treatment. This compound is characterized by the incorporation of a pyridylmethyl group at the nitrogen atom of the adriamycin structure, which enhances its pharmacological properties. The modification aims to improve the drug's efficacy and reduce its side effects compared to the parent compound.
N-(3-Pyridylmethyl)adriamycin is derived from adriamycin, which was originally isolated from Streptomyces peucetius var. caesius. The synthesis of this derivative involves chemical modifications that retain the core structure of adriamycin while introducing new functional groups.
N-(3-Pyridylmethyl)adriamycin belongs to the class of anthracycline antibiotics and is specifically categorized as an antineoplastic agent due to its application in cancer therapy. It is also classified under pyridine derivatives due to the presence of the pyridylmethyl moiety.
The synthesis of N-(3-Pyridylmethyl)adriamycin typically involves several key steps:
Technical details regarding specific reaction conditions, yields, and purification methods can be found in literature focusing on related anthracycline derivatives .
The molecular structure of N-(3-Pyridylmethyl)adriamycin can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm its structure. For instance, distinct chemical shifts in NMR spectra can indicate the presence of specific functional groups within the molecule .
N-(3-Pyridylmethyl)adriamycin can undergo various chemical reactions that are characteristic of both anthracyclines and pyridine derivatives:
These reactions can be influenced by factors such as pH, temperature, and solvent polarity .
The mechanism of action for N-(3-Pyridylmethyl)adriamycin is primarily based on its ability to intercalate into DNA strands, thereby inhibiting DNA replication and transcription. This action leads to:
Quantitative data on its efficacy compared to traditional adriamycin may vary but generally indicate improved performance due to enhanced cellular uptake facilitated by the pyridine moiety .
Relevant analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .
N-(3-Pyridylmethyl)adriamycin is primarily used in scientific research related to cancer therapy. Its applications include:
Research continues to explore its full potential in clinical settings, particularly concerning its efficacy against resistant cancer types .
N-(3-Pyridylmethyl)adriamycin (CAS 145785-62-2) is a semisynthetic anthracycline derivative structurally engineered from the parent compound adriamycin (doxorubicin). Its molecular formula is C₃₃H₃₄N₂O₁₁, with a molecular weight of 634.63 g/mol [1] [4]. The compound retains the tetracyclic naphthacenedione core characteristic of anthracyclines, which facilitates DNA intercalation. Key modifications include:
Table 1: Key Functional Groups in N-(3-Pyridylmethyl)adriamycin
Position | Functional Group | Role in Bioactivity |
---|---|---|
Daunosamine C3' | N-(3-Pyridylmethyl)amine | Enhances DNA affinity and alters redox properties |
Aglycone C6/C11 | Hydroxyl groups | Participate in hydrogen bonding with DNA |
Aglycone C8 | Hydroxyacetyl | Stabilizes ring conformation |
Aglycone C4 | Methoxy | Influences electron distribution |
The pyridylmethyl substitution increases molecular rigidity and lipophilicity compared to doxorubicin, impacting cellular uptake and distribution [4] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis confirms successful derivatization through the disappearance of the primary amine signal (δ 10.36–11.07 ppm in doxorubicin) and the emergence of pyridylmethyl resonances. Key shifts include:
Infrared (IR) Spectroscopy:Characteristic peaks include:
Mass Spectrometry (MS):High-resolution ESI-MS shows a molecular ion peak at m/z 635.23 [M+H]⁺, consistent with the molecular weight of 634.63 g/mol. Fragmentation patterns reveal loss of the sugar moiety (m/z 397) and sequential cleavage of the pyridylmethyl group [1] [4].
N-(3-Pyridylmethyl)adriamycin belongs to a broader class of anthracycline analogs designed to optimize DNA-binding and reduce resistance. Critical comparisons include:
Table 2: Structural Comparison with Key Anthracyclines
Compound | Molecular Formula | Aminosugar Modification | DNA Binding Mechanism | |
---|---|---|---|---|
Doxorubicin | C₂₇H₂₉NO₁₁ | Primary amine (-NH₂) | Intercalation and topoisomerase II poisoning | |
N-(3-Pyridylmethyl)adriamycin | C₃₃H₃₄N₂O₁₁ | Tertiary amine with pyridylmethyl | Enhanced intercalation via π-π stacking of pyridine | |
N,N-Bis(3-pyridylmethyl)adriamycin (YM-6) | C₃₉H₃₉N₃O₁₁ | Bis-pyridylmethyl | Increased DNA affinity but steric hindrance | [7] [8] |
The biological efficacy of anthracyclines is profoundly influenced by C3'-amine substitutions. Key SAR insights for pyridylmethyl derivatives include:
Table 3: Impact of Pyridylmethyl Modifications on Bioactivity
Modification | Molecular Weight (g/mol) | Key SAR Influence | Biological Consequence | |
---|---|---|---|---|
None (Doxorubicin) | 543.52 | Baseline intercalation and ROS | Broad-spectrum cytotoxicity | |
N-(3-Pyridylmethyl) | 634.63 | Enhanced DNA stacking; reduced ROS | Improved target specificity | |
N,N-Bis(3-pyridylmethyl) | 725.74 | Steric bulk limits DNA access | Variable activity; context-dependent potency | [1] [7] [8] |
The SAR profile underscores that targeted modifications at the daunosamine amine position can fine-tune anthracycline interactions with biological targets, offering avenues to circumvent resistance mechanisms inherent to parent compounds [4] [7].
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